1-(2-Bromo-1-cyclobutoxyethyl)-2-methoxybenzene

Description

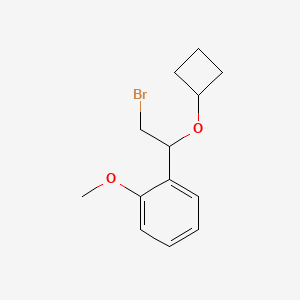

1-(2-Bromo-1-cyclobutoxyethyl)-2-methoxybenzene is an organic compound that features a benzene ring substituted with a bromo-cyclobutoxyethyl group and a methoxy group

Properties

Molecular Formula |

C13H17BrO2 |

|---|---|

Molecular Weight |

285.18 g/mol |

IUPAC Name |

1-(2-bromo-1-cyclobutyloxyethyl)-2-methoxybenzene |

InChI |

InChI=1S/C13H17BrO2/c1-15-12-8-3-2-7-11(12)13(9-14)16-10-5-4-6-10/h2-3,7-8,10,13H,4-6,9H2,1H3 |

InChI Key |

CXLKIEMJOQAHOI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(CBr)OC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-2-methoxybenzene typically involves the reaction of 2-methoxybenzene with 2-bromo-1-cyclobutoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-cyclobutoxyethyl)-2-methoxybenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the cyclobutoxy group.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of de-brominated or altered cyclobutoxy compounds.

Scientific Research Applications

1-(2-Bromo-1-cyclobutoxyethyl)-2-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-cyclobutoxyethyl)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the methoxy group can engage in hydrogen bonding and other interactions. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Bromocyclohexane: Similar in having a bromine atom attached to a cyclic structure but differs in the ring size and additional functional groups.

2-Bromo-1-cyclopropylethanone: Shares the bromo-cycloalkyl structure but has different substituents and ring size.

Uniqueness

1-(2-Bromo-1-cyclobutoxyethyl)-2-methoxybenzene is unique due to its combination of a bromo-cyclobutoxyethyl group and a methoxy group on a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Overview

1-(2-Bromo-1-cyclobutoxyethyl)-2-methoxybenzene is an organic compound characterized by a unique structure that includes a bromo-cyclobutoxyethyl group and a methoxy group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems.

- Molecular Formula : C13H17BrO2

- Molecular Weight : 285.18 g/mol

- IUPAC Name : 1-(2-bromo-1-cyclobutyloxyethyl)-2-methoxybenzene

- Canonical SMILES : COC1=CC=CC=C1C(CBr)OC2CCC2

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxybenzene with 2-bromo-1-cyclobutoxyethanol under basic conditions, often utilizing potassium carbonate as a base and dimethylformamide (DMF) as a solvent. This method allows for the efficient formation of the desired product with good yields.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom can participate in electrophilic substitution reactions, while the methoxy group can engage in hydrogen bonding, influencing several biochemical pathways.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown significant antimicrobial effects against various pathogens.

- Anticancer Properties : Studies have suggested potential anticancer activity, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Certain analogs have demonstrated the ability to inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

- Anticancer Activity : A study investigating the effects of similar brominated compounds on cancer cell lines revealed that these compounds could induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

- Antimicrobial Studies : Another research highlighted the effectiveness of methoxy-substituted phenolic compounds against Staphylococcus aureus, suggesting that structural modifications like those found in this compound may enhance antimicrobial potency.

- Inflammation Models : In vivo models demonstrated that certain derivatives exhibited reduced levels of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation, indicating potential use in treating inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Bromocyclohexane | Bromine on a cyclohexane ring | Moderate reactivity, limited biological studies |

| 2-Bromo-1-cyclopropylethanone | Bromo-cyclopropyl structure | Antimicrobial properties documented |

| 1-(4-Bromophenyl)-2-methoxyethanol | Bromine on phenyl with methoxy group | Anticancer effects noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.